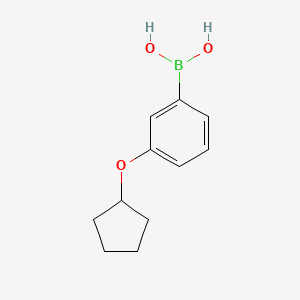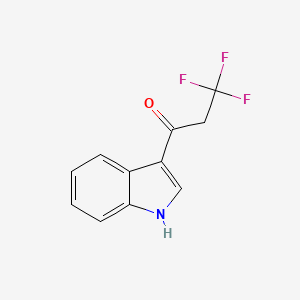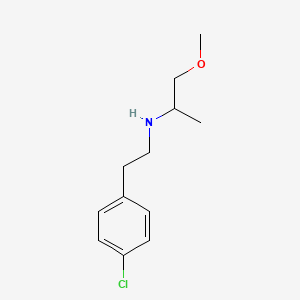 2-(4-氯苯基)乙基胺 CAS No. 1249246-14-7"
>
2-(4-氯苯基)乙基胺 CAS No. 1249246-14-7"
>
2-(4-氯苯基)乙基胺
描述
[2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Chlorophenyl)ethyl](1-methoxypropan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒应用
吲哚衍生物已被报道具有强效的抗病毒特性。 例如,某些基于吲哚的化合物已显示出对甲型流感和其他病毒的抑制活性 。2-(4-氯苯基)乙胺的结构特征可以被修饰以增强其对病毒蛋白的亲和力,这可能导致开发新的抗病毒药物。
抗炎特性
吲哚衍生物的抗炎活性使其成为治疗炎症性疾病的候选药物。 通过调节关键的炎症通路,这些化合物可以帮助减少各种疾病中的炎症和相关症状 。
抗癌潜力
吲哚化合物已被研究用于其抗癌作用。它们可以与癌细胞通路相互作用,导致凋亡或细胞周期阻滞。 对2-(4-氯苯基)乙胺的具体抗癌机制的研究可以揭示用于癌症治疗的新治疗方案 。
抗HIV活性
一些吲哚衍生物已显示出对HIV具有活性,通过抑制感染细胞中的病毒复制。 在这种情况下探索2-(4-氯苯基)乙胺可能会导致针对HIV/AIDS的新疗法 。
抗氧化作用
吲哚衍生物的抗氧化特性有利于对抗氧化应激,氧化应激与多种疾病有关。 研究2-(4-氯苯基)乙胺的抗氧化能力可能提供对其对氧化损伤的保护作用的见解 。
抗菌和抗结核活性
吲哚衍生物已知具有抗菌和抗结核活性,使其在对抗细菌感染,包括耐药菌株方面有用。 2-(4-氯苯基)乙胺作为抗菌剂的潜力值得进一步研究 。
作用机制
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of 2-(4-Chlorophenyl)ethylamine is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the nature of the compound’s targets and the specific biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)ethylamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
2-(4-Chlorophenyl)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tyrosinase, an enzyme involved in melanin synthesis . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with specific enzymes makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-(4-Chlorophenyl)ethylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)ethylamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions and subsequent changes in enzyme activity or gene expression are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)ethylamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biological systems.
Metabolic Pathways
2-(4-Chlorophenyl)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical processes . The effects on metabolic flux and metabolite levels are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)ethylamine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)ethylamine is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and biochemical reactions.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFRNZKFBHPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


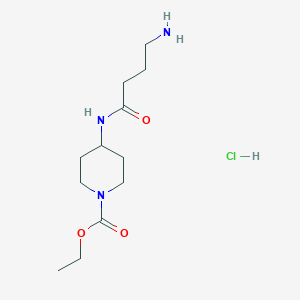
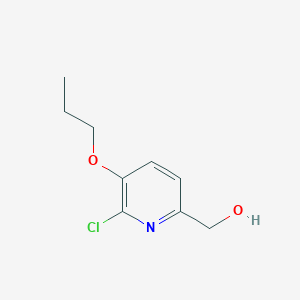
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
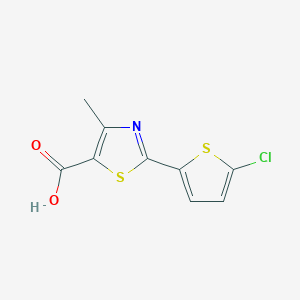
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
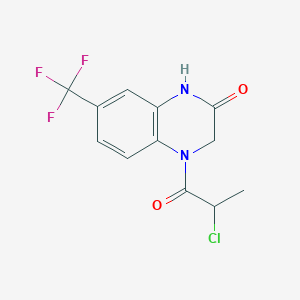
![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)
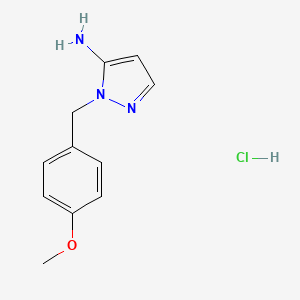

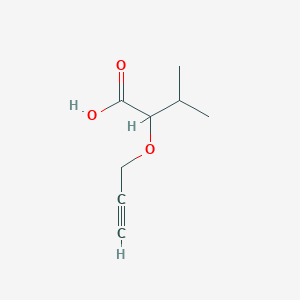
![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)
